1-(Nafta-2-ilmetil)piperazina

Descripción general

Descripción

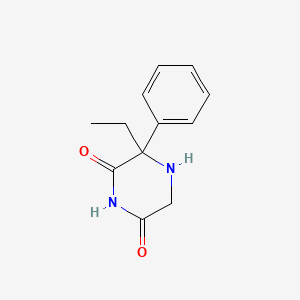

1-(Naphthalen-2-ylmethyl)piperazine, commonly known as NAP, is a chemical compound that belongs to the piperazine family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. NAP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-anxiety effects.

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Anxiolíticos y Antidepresivos

1-(Nafta-2-ilmetil)piperazina es un motivo estructural presente en varios agentes farmacológicos con propiedades ansiolíticas y antidepresivas . Su incorporación en moléculas de fármacos puede mejorar su interacción con los receptores biológicos, mejorando potencialmente la eficacia terapéutica.

Descubrimiento de fármacos: Mejora de los perfiles farmacocinéticos

El anillo de piperazina, debido a sus átomos de nitrógeno, sirve como donante/aceptor de enlace de hidrógeno. Esta característica se utiliza en el descubrimiento de fármacos para aumentar la solubilidad en agua y la biodisponibilidad de los candidatos a fármacos, lo que hace que this compound sea un componente valioso en el desarrollo de nuevos medicamentos .

Síntesis orgánica: Funcionalización C–H

Los recientes avances en la síntesis orgánica resaltan la funcionalización C–H de los anillos de piperazina. This compound se puede utilizar para crear patrones de sustitución definidos, expandiendo las herramientas disponibles para la investigación de química medicinal y la síntesis de moléculas complejas .

Síntesis fotocatalítica: Creación de derivados de piperazina

Se han desarrollado métodos fotocatalíticos para la síntesis de derivados de piperazina. Estos métodos proporcionan nuevas vías para crear una variedad de patrones de sustitución en el anillo de piperazina, que pueden incluir la estructura this compound .

Reacciones de ciclización: Síntesis de piperazinopirrolidinonas

Las piperazinas protegidas, que pueden derivarse de this compound, se utilizan en reacciones de ciclización para producir piperazinopirrolidinonas. Estos compuestos tienen aplicaciones potenciales en diversas formulaciones farmacéuticas .

Síntesis en fase sólida: Desarrollo paralelo de compuestos

El enfoque de la síntesis en fase sólida permite el desarrollo paralelo de múltiples compuestos. This compound se puede incorporar en este proceso para generar eficientemente una biblioteca de moléculas que contienen piperazina para fines de detección .

Química heterocíclica: Diversidad estructural

En química heterocíclica, this compound contribuye a la diversidad estructural de los heterociclos que contienen nitrógeno. Su estructura única se puede aprovechar para explorar nuevos espacios químicos e interacciones .

Mejora de la biodisponibilidad: Formulación de fármacos

La presencia de this compound en las formulaciones de fármacos puede mejorar la biodisponibilidad de los ingredientes farmacéuticos activos. Su capacidad para formar enlaces de hidrógeno puede mejorar el perfil farmacológico general de los fármacos .

Mecanismo De Acción

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The interaction of the compound with its targets would likely result in changes at the molecular level, influencing cellular processes and potentially leading to the observed biological and pharmaceutical effects .

Biochemical Pathways

Given the broad biological activity of piperazine derivatives, it can be inferred that multiple pathways could be influenced .

Result of Action

The broad biological activity of piperazine derivatives suggests that the compound could have multiple effects at the cellular level .

Análisis Bioquímico

Biochemical Properties

1-(Naphthalen-2-ylmethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit efflux pumps in bacterial cells, which are responsible for expelling antibiotics and other toxic substances out of the cell . This inhibition can enhance the efficacy of antimicrobial agents. Additionally, 1-(Naphthalen-2-ylmethyl)piperazine binds to certain receptors in the human body, influencing their activity and potentially modulating physiological responses .

Cellular Effects

The effects of 1-(Naphthalen-2-ylmethyl)piperazine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it can reverse multidrug resistance by inhibiting efflux pumps, thereby increasing the intracellular concentration of antibiotics . In mammalian cells, it may interact with specific receptors, altering cell signaling and potentially affecting gene expression and metabolic pathways .

Molecular Mechanism

At the molecular level, 1-(Naphthalen-2-ylmethyl)piperazine exerts its effects through various mechanisms. It binds to efflux pumps in bacterial cells, inhibiting their function and preventing the expulsion of antibiotics . This binding interaction is crucial for its role in reversing multidrug resistance. In mammalian cells, it may interact with receptors and enzymes, leading to changes in their activity and subsequent physiological effects .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(Naphthalen-2-ylmethyl)piperazine in laboratory settings are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 1-(Naphthalen-2-ylmethyl)piperazine may result in sustained inhibition of efflux pumps in bacterial cells, enhancing the effectiveness of antibiotics

Dosage Effects in Animal Models

The effects of 1-(Naphthalen-2-ylmethyl)piperazine vary with different dosages in animal models. At low doses, it may effectively inhibit efflux pumps without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include alterations in cellular metabolism, changes in gene expression, and potential damage to tissues . It is crucial to determine the optimal dosage that maximizes efficacy while minimizing adverse effects.

Metabolic Pathways

1-(Naphthalen-2-ylmethyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and drug development.

Transport and Distribution

The transport and distribution of 1-(Naphthalen-2-ylmethyl)piperazine within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects. Studying the transport and distribution of this compound can provide insights into its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1-(Naphthalen-2-ylmethyl)piperazine can impact its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding its subcellular localization can help elucidate its mechanism of action and optimize its use in biochemical research.

Propiedades

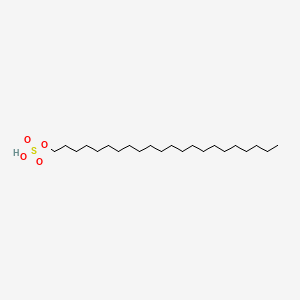

IUPAC Name |

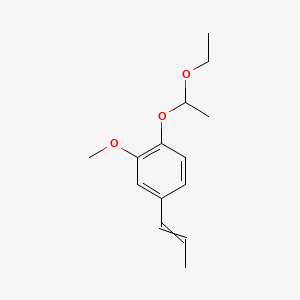

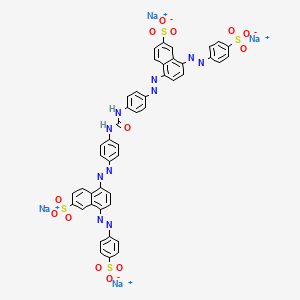

1-(naphthalen-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-9-7-16-8-10-17/h1-6,11,16H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVCUOJHWRHXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358696 | |

| Record name | 1-(naphthalen-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61187-16-4 | |

| Record name | 1-(naphthalen-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

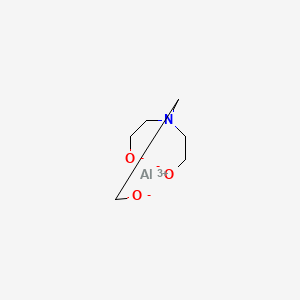

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

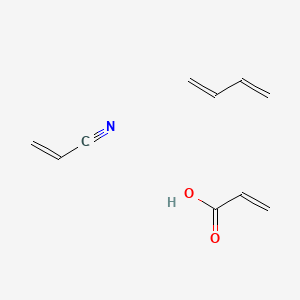

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.